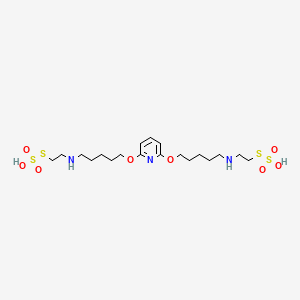
Ethanethiol, 2,2'-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is a complex organosulfur compound It is characterized by the presence of ethanethiol groups linked through a pyridine ring and oxypentamethyleneimino chains, with hydrogen sulfate ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) typically involves multi-step organic reactions. One common method includes the reaction of ethanethiol with pyridine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with oxypentamethyleneimino groups and hydrogen sulfate esters to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and yields. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The hydrogen sulfate ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) involves its interaction with molecular targets through its thiol and ester groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2,2’-thiobis-: A simpler thiol compound with similar reactivity but lacking the pyridine and oxypentamethyleneimino groups.
Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-: Another related compound with disulfide linkages and hydroxyl groups.
Uniqueness
Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, distinguishing it from simpler thiol compounds .
Properties
CAS No. |
41287-20-1 |
|---|---|
Molecular Formula |
C19H35N3O8S4 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
2,6-bis[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C19H35N3O8S4/c23-33(24,25)31-16-12-20-10-3-1-5-14-29-18-8-7-9-19(22-18)30-15-6-2-4-11-21-13-17-32-34(26,27)28/h7-9,20-21H,1-6,10-17H2,(H,23,24,25)(H,26,27,28) |
InChI Key |
PBTJOTZZTRRCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCCCCNCCSS(=O)(=O)O)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















